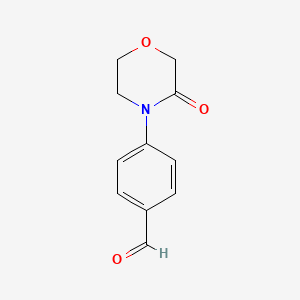
4-(3-Oxomorpholino)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE: is a chemical compound with the molecular formula C11H11NO3 It is characterized by the presence of a benzaldehyde group attached to a morpholine ring, which is further substituted with an oxo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Oxo Group: The oxo group can be introduced via oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Benzaldehyde Group: The final step involves the attachment of the benzaldehyde group to the morpholine ring. This can be achieved through a condensation reaction between the morpholine derivative and benzaldehyde under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: The major product is 4-(3-oxomorpholin-4-yl)benzoic acid.
Reduction: The major product is 4-(3-hydroxymorpholin-4-yl)benzaldehyde.
Substitution: Depending on the substituent introduced, various substituted benzaldehyde derivatives can be formed.
科学的研究の応用
4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
作用機序
The mechanism of action of 4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, thereby modulating their activity. The exact pathways and targets involved depend on the specific context and application of the compound.
類似化合物との比較
4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE can be compared with other similar compounds, such as:
4-(3-HYDROXYMORPHOLIN-4-YL)BENZALDEHYDE: This compound has a hydroxyl group instead of an oxo group, which can affect its reactivity and applications.
4-(3-AMINOMORPHOLIN-4-YL)BENZALDEHYDE:
4-(3-METHYLMORPHOLIN-4-YL)BENZALDEHYDE: The methyl group can influence the compound’s stability and reactivity.
The uniqueness of 4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE lies in its specific structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
4-(3-oxomorpholin-4-yl)benzaldehyde |
InChI |
InChI=1S/C11H11NO3/c13-7-9-1-3-10(4-2-9)12-5-6-15-8-11(12)14/h1-4,7H,5-6,8H2 |
InChIキー |
AUWLULXFCNLVFN-UHFFFAOYSA-N |
正規SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]-4-nitrobenzamide](/img/structure/B12444731.png)
![[2-(4-Fluoro-phenyl)-ethyl]-hydrazine hydrochloride](/img/structure/B12444734.png)
![N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12444762.png)
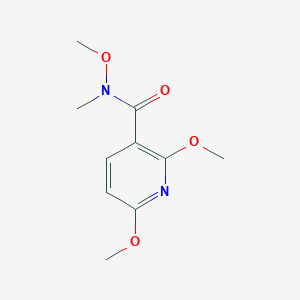
![4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate](/img/structure/B12444772.png)
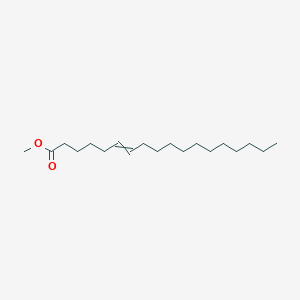
![(5E)-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444780.png)
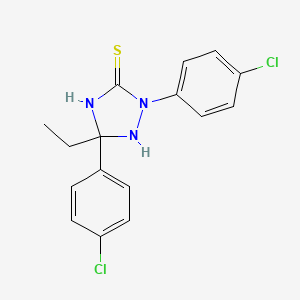
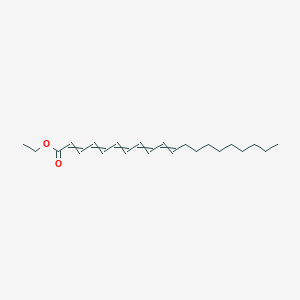
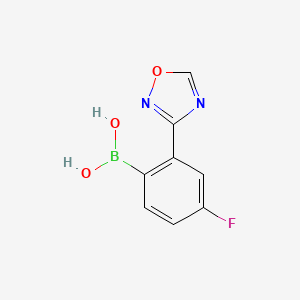
![[(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate](/img/structure/B12444798.png)
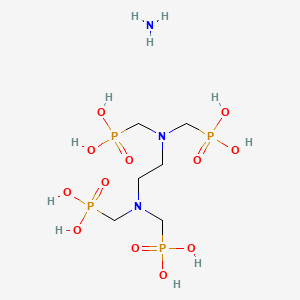
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B12444804.png)
